Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)3-5-2-6(9)4-8-5/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
UOQGHMVTTQNLRF-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H](CN1)O |
Canonical SMILES |
COC(=O)CC1CC(CN1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride typically follows a multi-step approach involving:
- Starting Material: trans-4-hydroxy-L-proline or its derivatives, which provide the chiral pyrrolidine scaffold.
- Esterification: Conversion of the carboxylic acid group of hydroxyproline to the methyl ester under acidic conditions.
- Protection/Deprotection Steps: To selectively functionalize the hydroxyl group or nitrogen atom.
- Stereochemical Control: Maintaining the (2S,4R) configuration through chiral starting materials and mild reaction conditions.
- Salt Formation: Conversion of the free base to the hydrochloride salt for enhanced stability.
A typical preparation involves esterification of trans-4-hydroxy-L-proline with methanol in the presence of hydrochloric acid, yielding the methyl ester hydrochloride salt.
Detailed Stepwise Synthesis
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Esterification of trans-4-hydroxy-L-proline | Methanol, HCl (acidic conditions), reflux | High yield; methyl ester formation |
| 2 | Protection of hydroxyl group (optional) | TBDMS-Cl or other silyl protecting groups | Protects 4-OH for selective reactions |
| 3 | Functional group transformations | Oxidation, reduction, or substitution as needed | Controlled to preserve stereochemistry |
| 4 | Deprotection (if applicable) | Mild acidic or fluoride ion treatment | Restores free hydroxyl group |
| 5 | Formation of hydrochloride salt | Treatment with HCl in ethyl acetate or similar solvent | Stabilizes compound for storage and use |
Key Reaction Types Involved
- Ester Hydrolysis and Saponification: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding acid, useful for further derivatization.
| Reaction Conditions | Outcome | Yield/Remarks |
|---|---|---|
| 1 M NaOH, reflux 4–6 h | Conversion to 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetic acid | 85% yield |
| 10% H2SO4, 60°C, 3 h | Partial hydrolysis with high purity (92% HPLC) | Preserves stereochemistry |
| Enzymatic hydrolysis (lipase) | Selective cleavage under mild conditions (pH 7, 37°C) | Minimizes side reactions |
- Alkylation and Nucleophilic Substitution: The 4-hydroxyl group can be alkylated to introduce various substituents, expanding the compound’s chemical diversity.
| Reagent | Product Type | Yield | Conditions |
|---|---|---|---|
| Methyl iodide | 4-Methoxy derivative | 78% | K2CO3, DMF, 50°C, 12 h |
| Benzyl bromide | 4-Benzyloxy analog | 82% | NaH, THF, 0°C to RT, 6 h |
| Propargyl bromide | 4-Propargyloxy intermediate | 65% | DBU, CH2Cl2, 24 h |
Steric hindrance at the 4-position can slow reaction rates, requiring optimized conditions.
Asymmetric Epoxidation and Ring Opening: Starting from (S)-1-substituted-4-ene-2-pentanol, epoxidation followed by nucleophilic ring opening with sodium cyanide can be used to build the pyrrolidine ring with the desired stereochemistry.
Pinner Reaction: Conversion of nitriles to dihydroxyhexanoates as intermediates in the synthetic route, facilitating further functionalization.
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is commonly used to purify intermediates and the final product, ensuring high stereochemical purity.
- Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the stereochemistry and functional groups.
- Mass Spectrometry and HPLC: Used to verify molecular weight and purity, respectively.
Research Findings and Practical Considerations
- The stereochemical integrity of the (2S,4R) configuration is maintained by using chiral starting materials such as trans-4-hydroxy-L-proline and mild reaction conditions that avoid racemization.
- Enzymatic hydrolysis methods offer selective and mild alternatives to chemical hydrolysis, reducing side reactions and preserving sensitive functional groups.
- Alkylation reactions at the 4-hydroxyl position enable the synthesis of derivatives with potential biological activity, expanding the compound’s utility in medicinal chemistry.
- The hydrochloride salt form improves compound stability and solubility, facilitating handling and storage for research purposes.
Summary Table of Preparation Methods
| Preparation Step | Method/Conditions | Key Outcome/Notes |
|---|---|---|
| Starting Material | trans-4-hydroxy-L-proline | Provides chiral pyrrolidine scaffold |
| Esterification | Methanol, HCl, reflux | Methyl ester formation, high yield |
| Protection (optional) | TBDMS-Cl or similar | Protects hydroxyl group for selective reactions |
| Functional Group Transformations | Oxidation, reduction, substitution | Enables structural diversification |
| Deprotection | Acidic or fluoride ion treatment | Restores free hydroxyl group |
| Alkylation | Methyl iodide, benzyl bromide, propargyl bromide | Introduces diverse substituents |
| Salt Formation | HCl treatment in ethyl acetate | Stabilizes compound as hydrochloride salt |
| Purification | Silica gel chromatography | Ensures high purity and stereochemical integrity |
| Analytical Confirmation | NMR, MS, HPLC | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine Backbones
Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride
- Structure : Differs by substitution of the 4-hydroxyl group with 4,4-difluoro groups.
- Properties : The fluorine atoms increase electronegativity and metabolic stability, making it suitable for fluorinated drug candidates.
- Applications : Used in medicinal chemistry for kinase inhibitors or protease-resistant analogs .
(R)-Methyl 2-((2S,4R)-4-methoxypyrrolidin-2-yl)-2-(naphthalen-2-yl)acetate hydrochloride
- Structure : Features a 4-methoxy group and a bulky naphthyl substituent.
- Properties : The methoxy group enhances solubility in organic solvents, while the naphthyl group contributes to aromatic stacking interactions.
- Synthesis : Purified via chromatography as a diastereomeric mixture (1:2.6 ratio), highlighting challenges in stereochemical control .
Boc-Protected Aminopyrrolidine Carboxylates
- Examples: Methyl 1-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylate (CAS 121148-01-4) Methyl N-Boc-(2R,4R)-4-aminopyrrolidine-2-carboxylate (CAS 1146160-08-8)
- Structure : Boc (tert-butoxycarbonyl) protection at the amine and varied stereochemistry.
- Applications : Widely used in peptide synthesis and as intermediates for antitumor agents or antiviral drugs .
Heterocyclic Esters with Divergent Cores
Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate
- Structure : Pyrimidine core replaces pyrrolidine, with chloro and methylthio substituents.
- Properties : The pyrimidine ring enables hydrogen bonding with nucleic acids, suggesting utility in nucleotide analogs or kinase inhibitors.
- Specifications : CAS 21573-01-3, molecular formula C₈H₉ClN₂O₂S, used in combinatorial libraries for high-throughput screening .
Methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
- Structure: Thienopyridine fused ring system with a chlorophenyl group.
- Applications: Known as SR-25990, this compound exhibits neuroprotective or antipsychotic activity due to its dual heterocyclic architecture .
Biological Activity
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate is a chemical compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a hydroxyl group at the 4-position and an acetate moiety. The molecular formula is with a molecular weight of approximately 159.18 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | UOQGHMVTTQNLRF-NTSWFWBYSA-N |
Synthesis
The synthesis of this compound typically involves several steps, including asymmetric epoxidation and subsequent reactions to form the desired product. The general synthetic route includes:
- Asymmetric Epoxidation : Starting from (S)-1-substituted-4-ene-2-pentanol.
- Ring-Opening Addition : Using sodium cyanide to form a dihydroxy derivative.
- Pinner Reaction : Converting the nitrile to a hexanoate.
- Protection Reaction : Protecting the compound to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group facilitates hydrogen bonding with biomolecules, influencing their conformation and function. Additionally, the ester group can undergo hydrolysis, releasing active derivatives that may modulate enzyme activity or receptor interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : Studies have shown potential antimicrobial effects against various bacterial strains.
- Neuroprotective Effects : Preliminary research suggests neuroprotective properties that may be beneficial in treating neurodegenerative diseases.
- Enzyme Modulation : It has been shown to modulate certain enzymatic activities, which could be leveraged in drug development.
Case Studies
Several studies have investigated the biological implications of this compound:
-
Study on Antimicrobial Activity :
- A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Neuroprotective Research :
- Research conducted on neuronal cell lines indicated that this compound could reduce oxidative stress markers, highlighting its potential in neuroprotection.
-
Enzyme Interaction Studies :
- Investigations into its effects on acetylcholinesterase showed that it could act as a reversible inhibitor, which is promising for Alzheimer's disease treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
